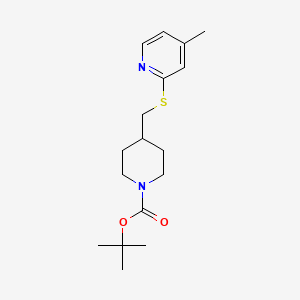

tert-Butyl 4-(((4-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(((4-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a thioether linkage, and a 4-methylpyridin-2-yl substituent. This structure is characteristic of intermediates used in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

tert-butyl 4-[(4-methylpyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c1-13-5-8-18-15(11-13)22-12-14-6-9-19(10-7-14)16(20)21-17(2,3)4/h5,8,11,14H,6-7,9-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEXRGBGCAXELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)SCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401119325 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-methyl-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353989-92-0 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-methyl-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-methyl-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-(((4-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidinecarboxylic acids and their derivatives. This compound features a unique structural arrangement that includes a piperidine ring, a tert-butyl group, and a thioether linkage with a pyridine derivative, which may contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 319.4 g/mol .

Pharmacological Properties

Preliminary studies indicate that compounds similar to this compound exhibit various pharmacological activities, including:

- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including human leukemia (CEM-13, MT-4) and breast cancer (MCF-7, MDA-MB-231) cells. For instance, derivatives demonstrated greater cytotoxic activity than doxorubicin in specific assays .

- Neuroprotective Effects : Some related compounds have been studied for their ability to inhibit amyloid beta aggregation, which is critical in Alzheimer's disease. They have shown potential in protecting astrocytes from oxidative stress induced by amyloid beta peptide .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies typically involve:

- Molecular Docking : This technique helps predict how the compound binds to specific receptors or enzymes.

- In Vitro Assays : These assays assess the compound's efficacy against various cell lines to determine its potential therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique biological activity of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(4-methylpyridin-2-yl)aminopiperidine-1-carboxylate | Structure | Lacks thioether linkage; primarily studied for neuroactive properties. |

| tert-butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine | Structure | Contains a different nitrogen heterocycle; potential for different biological activity. |

| tert-butyl 4-methylpiperidine | Structure | Simpler structure; used as an intermediate in various synthetic pathways. |

This table illustrates how the specific thioether linkage and complex structure of the target compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Cytotoxicity Studies : In vitro studies indicated that certain derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, demonstrating their potential as anticancer agents .

- Neuroprotective Mechanisms : Research on neuroprotective properties revealed that compounds could inhibit amyloid beta aggregation and reduce oxidative stress markers in astrocytes, suggesting therapeutic potential in neurodegenerative diseases .

- Molecular Docking Studies : Preliminary molecular docking studies indicated strong interactions between the compound and specific receptors, which may correlate with observed biological activities .

Scientific Research Applications

Pharmacological Potential

The presence of the pyridine ring and thioether moiety in tert-butyl 4-(((4-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate suggests potential pharmacological properties. Initial studies indicate its possible role as:

- Neuroactive Agent : Compounds with similar structures have shown neuroactivity, suggesting that this compound may influence neurotransmitter systems.

- Antimicrobial Activity : The thioether linkage may enhance interactions with microbial targets, making it a candidate for antimicrobial drug development.

Case Studies

- Neuropharmacological Studies : In vitro assays have demonstrated that derivatives of piperidine compounds exhibit significant binding affinity to various neurotransmitter receptors. For instance, studies on related compounds have shown efficacy in modulating dopamine and serotonin receptors, which could be extrapolated to this compound.

- Antimicrobial Testing : Preliminary tests conducted on structurally similar compounds have indicated potential antibacterial properties against Gram-positive bacteria. Further exploration into the specific interactions of this compound with bacterial cell walls could yield promising results.

Organic Synthesis Applications

The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. Key synthetic routes include:

- Multi-step Organic Reactions : The synthesis typically involves several steps that require precise control over reaction conditions to maximize yield and purity.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | N-Alkylation | tert-butyl chloride, piperidine | Base-catalyzed |

| 2 | Thioether Formation | 4-methylpyridin-2-thiol | Acidic conditions |

| 3 | Esterification | Carboxylic acid derivative | Catalytic acid |

Comparison with Similar Compounds

Structural Analogues with Thioether Linkages

Several structurally related compounds share the piperidine-1-carboxylate backbone and thioether functionalization but differ in substituents:

Key Observations :

- Electronic Effects : The 4-methylpyridin-2-yl group in the target compound introduces electron-donating properties, whereas chlorine or trifluoromethyl groups in analogues (e.g., BD288500, compound 50) enhance electron-withdrawing effects, influencing reactivity and binding affinity .

- Synthetic Utility : The Boc-protected derivatives (e.g., BD288500) are synthesized in high purity (≥95%), suggesting robust protocols for thioether formation. Compound 50, however, was isolated as an oil, indicating challenges in crystallization for certain substituents .

Piperidine Derivatives with Alternative Functional Groups

Key Observations :

- Biological Relevance: PK03447E-1’s amino group facilitates hydrogen bonding, making it suitable for targeting neurotransmitter receptors, whereas the thioether in the target compound may enhance hydrophobic interactions .

- Safety Profile : Compounds like PK03447E-1 require stringent safety measures (e.g., respiratory protection), whereas indole-containing derivatives (e.g., tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate) pose irritant risks .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 4-(((4-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified P95 masks) is advised for aerosolized particles .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid water jets to prevent dispersion .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. How can the purity and structural integrity of this compound be confirmed during synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 351.4).

- NMR : ¹H/¹³C NMR to verify piperidine ring protons (δ 1.4–3.5 ppm) and tert-butyl group (δ 1.4 ppm) .

Q. What are the key stability considerations for this compound under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during reactions .

- pH Sensitivity : Stable in neutral to slightly basic conditions (pH 6–8). Acidic conditions may hydrolyze the tert-butyl carbamate group .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the thioether linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Comparative Kinetic Studies : Conduct time-resolved NMR or HPLC to monitor reaction pathways under controlled conditions (e.g., varying solvents, catalysts).

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reaction intermediates and validate experimental observations .

- Cross-Validation : Replicate conflicting studies with standardized reagents and equipment to isolate variables (e.g., trace metal impurities) .

Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?

- Methodological Answer :

- Stepwise Optimization :

Thioether Formation : Use 4-methylpyridin-2-thiol and piperidine intermediates with DCC/DMAP coupling in anhydrous DCM (yield: 75–85%) .

Boc Protection : Employ Boc₂O in THF with catalytic DMAP to suppress racemization .

- Byproduct Mitigation : Add molecular sieves to absorb water and prevent hydrolysis. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .

Q. How does this compound interact with biological targets, and what assays are suitable for validating its pharmacological potential?

- Methodological Answer :

- Target Engagement : The 4-methylpyridinyl-thio moiety may bind to cysteine residues in enzymes (e.g., kinases). Use SPR or ITC to measure binding affinity .

- Cellular Assays :

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ determination).

- Enzyme Inhibition : Fluorescent substrate-based assays (e.g., for proteases) with LC-MS/MS quantification .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted ~2.8), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB: 1AO6) to assess plasma protein binding .

Q. How can researchers address limited toxicological data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.